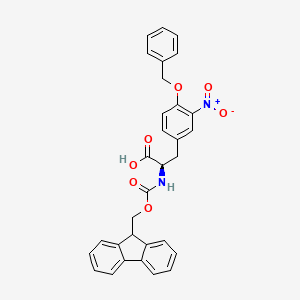
Fmoc-D-Tyr(Bzl,3-NO2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl (Bzl) group, and a nitro group at the 3-position. This compound is often used in peptide synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Bzl,3-NO2)-OH typically involves several steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is usually achieved by reacting D-tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the Benzyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done using benzyl bromide in the presence of a base.
Nitration: The benzyl-protected tyrosine is then nitrated at the 3-position using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be removed under hydrogenolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Removal of the benzyl group to yield the free hydroxyl compound.
Scientific Research Applications
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: It is used to study the role of tyrosine residues in proteins.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(Bzl,3-NO2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and elongation of the peptide chain. The benzyl and nitro groups provide additional functionalization, which can be exploited for specific biochemical interactions.
Comparison with Similar Compounds
Fmoc-D-Tyr(Bzl,3-NO2)-OH: can be compared with other tyrosine derivatives:
Fmoc-D-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain chemical reactions.
Fmoc-D-Tyr(3-NO2)-OH: Lacks the benzyl group, making it less hydrophobic.
Fmoc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, which may have different biological activity.
Conclusion
This compound: is a versatile compound used in peptide synthesis and various scientific research applications. Its unique chemical structure allows for specific modifications and interactions, making it valuable in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C31H26N2O7 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m1/s1 |
InChI Key |
RRVCKQIBDINWRU-HHHXNRCGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



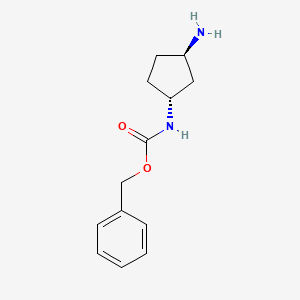
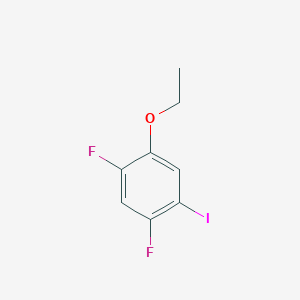

![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
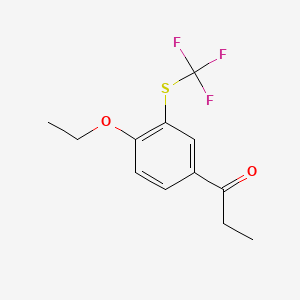
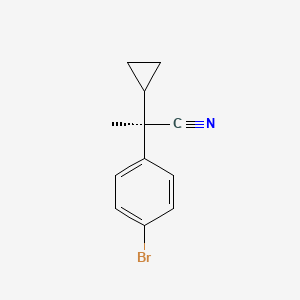
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)

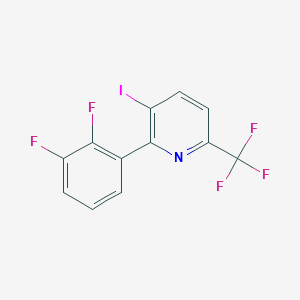
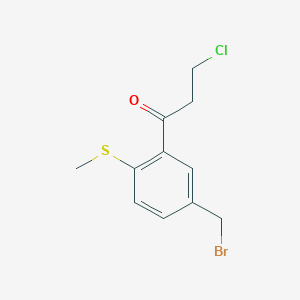
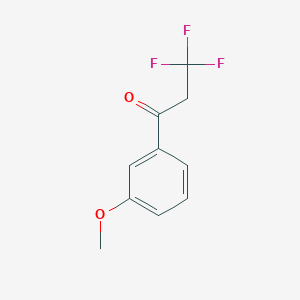
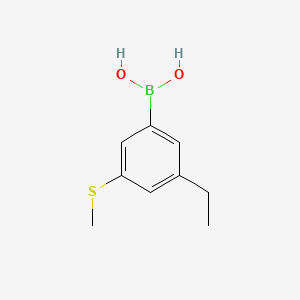
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
